molecular formula C14H11Cl2NO3 B2853689 (2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-77-2

(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No. B2853689
CAS RN: 338399-77-2
M. Wt: 312.15
InChI Key: WVASQPZPESGBRO-AATRIKPKSA-N
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Description

“(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate” is a chemical compound with the CAS number 338399-77-2 . It has a molecular formula of C14H11Cl2NO3 and a molecular weight of 312.15 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 427.6±45.0 °C and a predicted density of 1.377±0.06 g/cm3 . The pKa is predicted to be 10.84±0.46 .

Mechanism of Action

2,4-DCP-MC acts as an acetylcholinesterase inhibitor, meaning that it binds to the active site of the enzyme acetylcholinesterase and prevents it from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the postsynaptic neuron and causing paralysis and death of the pest.
Biochemical and Physiological Effects
2,4-DCP-MC has been found to have a variety of biochemical and physiological effects on insects and other organisms. In insects, it has been found to cause an increase in acetylcholine levels, leading to paralysis and death. It has also been found to cause changes in the activity of various enzymes, including acetylcholinesterase, glutathione S-transferase, and cytochrome P450. In plants, it has been found to cause an increase in photosynthesis, an increase in respiration, and an increase in the production of secondary metabolites.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4-DCP-MC for laboratory experiments is that it is a relatively safe and effective pesticide that is widely available and relatively inexpensive. It is also relatively easy to use and has a wide range of applications. However, there are some limitations to using 2,4-DCP-MC for laboratory experiments. It is toxic to aquatic organisms and can cause long-term damage to the environment if it is not used properly. Additionally, it is not effective against all pests and can be easily degraded by sunlight.

Future Directions

The future directions for 2,4-DCP-MC research include further investigation into its mechanism of action, its effects on human health, and its potential for resistance development in insect populations. Additionally, research should be conducted into the development of safer and more effective alternatives to 2,4-DCP-MC and into ways to reduce its environmental impacts. Finally, research should be conducted into the use of 2,4-DCP-MC in combination with other pesticides and into the development of new formulations and delivery methods for 2,4-DCP-MC.

Synthesis Methods

2,4-DCP-MC is synthesized by reacting 2,4-dichlorophenol and methyl isocyanate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 60-90°C and the reaction time is 4-6 hours. The reaction product is a white crystalline solid that is readily soluble in water.

Scientific Research Applications

2,4-DCP-MC is used in scientific research for a variety of purposes, including studying the effects of pesticides on the environment, studying the effects of pesticides on insect and plant physiology, and studying the mechanisms of action of pesticides. It is also used to study the effects of pesticides on human health, as well as for studying the effects of pesticides on the development of resistance in insect populations.

properties

IUPAC Name

(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-11-4-3-10(13(16)8-11)9-20-14(18)17-6-5-12-2-1-7-19-12/h1-8H,9H2,(H,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVASQPZPESGBRO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CNC(=O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/NC(=O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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